molecular formula C28H29N3O B15003986 5-(4-Butoxy-4'-methylbiphenyl-3-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline

5-(4-Butoxy-4'-methylbiphenyl-3-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline

Cat. No.: B15003986
M. Wt: 423.5 g/mol
InChI Key: JKRIENIXRHKNGB-UHFFFAOYSA-N
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Description

5-(4-Butoxy-4’-methylbiphenyl-3-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline is a complex organic compound that belongs to the class of biphenyl derivatives This compound is characterized by its unique structure, which includes a biphenyl core substituted with butoxy and methyl groups, and a pyrazoloquinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Butoxy-4’-methylbiphenyl-3-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including the concentration of reactants, choice of solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-(4-Butoxy-4’-methylbiphenyl-3-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce dihydroquinazoline compounds.

Scientific Research Applications

5-(4-Butoxy-4’-methylbiphenyl-3-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-Butoxy-4’-methylbiphenyl-3-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Butoxy-4’-methylbiphenyl-3-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C28H29N3O

Molecular Weight

423.5 g/mol

IUPAC Name

5-[2-butoxy-5-(4-methylphenyl)phenyl]-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C28H29N3O/c1-4-5-16-32-27-15-14-22(21-12-10-19(2)11-13-21)18-24(27)28-29-25-9-7-6-8-23(25)26-17-20(3)30-31(26)28/h6-15,17-18,28-29H,4-5,16H2,1-3H3

InChI Key

JKRIENIXRHKNGB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C)C3NC4=CC=CC=C4C5=CC(=NN35)C

Origin of Product

United States

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